Ethyl 4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoate
Description
Ethyl 4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoate is a synthetic compound featuring a benzoate ester core linked via an amino group to a tetrahydropyran ring. This compound’s unique structure suggests applications in medicinal chemistry, particularly as a glycosidase inhibitor or in targeted drug delivery systems. However, its specific pharmacological profile remains underexplored in the literature reviewed .
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
FREAPVFREJJKCA-RKQHYHRCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Functional Differences | Potential Applications |
|---|---|---|---|---|
| Target Compound | Amino-linked benzoate, tetrahydropyran | ~383 (estimated) | High hydrophilicity, H-bond donors | Glycosidase inhibition, drug delivery |
| Methyl-2-ethyl-6-(tetrahydropyran-oxy)benzoate | Ether linkage, methyl-ethyl group | ~372 (estimated) | Increased lipophilicity | Membrane-permeable intermediates |
| Sotagliflozin | Chlorophenyl, methylthio | 424.94 | SGLT1/2 inhibition | Diabetes, cardiovascular therapy |
| Fluorinated Compound 17 | Perfluorinated chain, triazoles | ~1,200 (estimated) | Metabolic stability, BBB penetration | Prodrugs, CNS-targeted therapies |
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